molecular formula C7H9F5 B2622745 1,1-Difluoro-4-trifluoromethyl-cyclohexane CAS No. 1416351-96-6

1,1-Difluoro-4-trifluoromethyl-cyclohexane

Cat. No.: B2622745
CAS No.: 1416351-96-6
M. Wt: 188.141
InChI Key: JPWCGORNDYXDPH-UHFFFAOYSA-N
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Description

Historical Context of Organofluorine Chemistry and Cyclohexane (B81311) Derivatives

The journey of organofluorine chemistry began in the 19th century, predating the isolation of elemental fluorine itself. nih.gov One of the earliest reported syntheses of an organofluorine compound was that of fluoromethane (B1203902) in 1835. numberanalytics.comwikipedia.org A pivotal moment came in 1862 when Alexander Borodin developed a halogen exchange method, a technique that remains fundamental in the industrial synthesis of fluorochemicals. nih.gov The isolation of elemental fluorine by Henri Moissan in 1886 was a monumental achievement that paved the way for more extensive research, earning him the Nobel Prize in Chemistry in 1906. nih.govnumberanalytics.com

Despite these early discoveries, the highly reactive and challenging nature of fluorine meant that the field developed slowly. nih.gov A significant acceleration in organofluorine chemistry occurred during World War II, driven by the Manhattan Project's demand for materials resistant to highly corrosive substances like uranium hexafluoride. nih.govresearchgate.net This impetus led to the development of fluoropolymers such as polytetrafluoroethylene (Teflon), marking the dawn of industrial organofluorine chemistry. nih.govresearchgate.net In the post-war era, research expanded into various classes of organofluorine compounds, including fluorinated cyclohexanes, as chemists began to explore their unique conformational behaviors and potential applications. acs.org

Distinctive Features and Electronegativity of Fluorine in Organic Molecules

Fluorine possesses a unique combination of properties that distinguish it from all other elements in organic chemistry. wikipedia.org Its most defining feature is its supreme electronegativity, holding a value of 4.0 on the Pauling scale, the highest of any element. chemguide.co.uklibretexts.org This extreme electronegativity results in the carbon-fluorine (C-F) bond being highly polarized. numberanalytics.com

Key features imparted by fluorine include:

Bond Strength : The C-F bond is the strongest single bond in organic chemistry, with an average bond energy of approximately 480 kJ/mol. wikipedia.orgnumberanalytics.com This contributes to the high thermal and metabolic stability of organofluorine compounds. numberanalytics.com

Atomic Size : The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.2 Å). wikipedia.org This allows fluorine to serve as a bioisostere for a hydrogen atom, enabling its introduction into bioactive molecules with minimal steric disruption. researchgate.net

Low Polarizability : Fluorine is the least polarizable of all atoms, which influences intermolecular interactions. wikipedia.org

Inductive Effect : As a consequence of its high electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect), which can significantly alter the acidity, basicity, and reactivity of nearby functional groups. libretexts.org

These fundamental characteristics mean that the introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.com

Significance of Specific Fluorination Patterns: Geminal Difluoro and Trifluoromethyl Substituents

The trifluoromethyl group (-CF3) is of paramount importance in medicinal chemistry. hovione.com Its strong electron-withdrawing nature and high lipophilicity are exploited to enhance several properties of drug candidates:

Metabolic Stability : The strength of the C-F bonds makes the -CF3 group highly resistant to oxidative metabolism, which can increase a drug's half-life. mdpi.com

Lipophilicity and Permeability : Introducing a -CF3 group generally increases a molecule's lipophilicity, which can improve its ability to cross biological membranes. mdpi.com

Binding Affinity : The group can modulate a molecule's conformation and electronic distribution, potentially leading to stronger and more selective interactions with biological targets. mdpi.comnih.gov

The geminal difluoro group (-CF2-) , often referred to as a difluoromethylene group, also offers strategic advantages. It is frequently used as a bioisostere for other functionalities, such as an ether oxygen or a carbonyl group. researchgate.net This substitution can enhance metabolic stability by blocking sites susceptible to degradation while maintaining key structural and electronic features necessary for biological activity. researchgate.net

Current Research Challenges and Motivations for Investigating 1,1-Difluoro-4-trifluoromethyl-cyclohexane

The motivation for investigating specifically substituted aliphatic rings like this compound stems from the desire to create novel, three-dimensional building blocks for drug discovery and materials science. numberanalytics.comresearchgate.net Combining the geminal difluoro and trifluoromethyl groups on a conformationally flexible cyclohexane scaffold provides a powerful strategy for fine-tuning molecular properties. nih.govmdpi.com This specific substitution pattern is expected to confer a unique profile of metabolic stability, lipophilicity, and dipole moment.

However, the synthesis and study of such precisely fluorinated molecules present significant challenges. researchgate.net Key research challenges include:

Synthetic Accessibility : Developing efficient, safe, and stereoselective methods for the introduction of multiple fluorine atoms and fluorinated groups onto an aliphatic ring remains a complex task in synthetic chemistry. nih.govresearchgate.net

Conformational Complexity : The presence of strongly electronegative fluorine substituents can lead to unusual and often counterintuitive conformational preferences in the cyclohexane ring, driven by complex stereoelectronic interactions like nonclassical hydrogen bonding. nih.govacs.org Understanding and predicting these conformations is crucial for designing molecules with specific shapes for biological target binding.

Current research is driven by the potential of this compound and related structures to serve as unique scaffolds that can impart desirable pharmacokinetic and physicochemical properties to new therapeutic agents and advanced materials. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-difluoro-4-(trifluoromethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F5/c8-6(9)3-1-5(2-4-6)7(10,11)12/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWCGORNDYXDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Conformational Analysis and Stereochemical Elucidation of 1,1 Difluoro 4 Trifluoromethyl Cyclohexane

Cyclohexane (B81311) Ring Conformations: Chair, Boat, and Twist-Boat Isomers

The cyclohexane ring is not a planar hexagon as often depicted in two-dimensional drawings. To alleviate angle strain and torsional strain, it adopts a variety of puckered conformations. The most stable and well-studied of these are the chair, boat, and twist-boat (or skew-boat) conformations.

The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain and torsional strain. In this conformation, all carbon-carbon bond angles are approximately 109.5°, the ideal tetrahedral angle, and all hydrogen atoms on adjacent carbons are perfectly staggered.

The boat conformation is significantly less stable than the chair. While it also maintains tetrahedral bond angles, it suffers from two major destabilizing interactions: torsional strain from eclipsing hydrogen atoms on four of the carbon atoms, and steric strain between the two "flagpole" hydrogen atoms, which are positioned close to each other at the "bow" and "stern" of the boat.

The twist-boat conformation is an intermediate conformation between the chair and the boat. It is more stable than the boat conformation because the twisting motion relieves some of the torsional and flagpole steric strain. However, it remains less stable than the chair conformation. At room temperature, cyclohexane and its derivatives are in a rapid equilibrium between the two chair conformations, passing through the higher-energy twist-boat and boat conformations as transition states.

Relative Energies of Cyclohexane Conformations
ConformationRelative Energy (kcal/mol)Key Destabilizing Factors
Chair0None (most stable)
Twist-Boat~5.5Some torsional and steric strain
Boat~6.9Torsional strain (eclipsing bonds) and flagpole steric strain
Half-Chair~10.8Significant angle and torsional strain (transition state)

Influence of Geminal Difluoro Substituent on Ring Conformation

The presence of a geminal difluoro group (CF2) at the C1 position of the cyclohexane ring introduces significant electronic effects that can influence the conformational equilibrium.

The gauche effect is a phenomenon where a conformation with adjacent electronegative substituents in a gauche relationship (a 60° dihedral angle) is more stable than the anti conformation (a 180° dihedral angle). This is contrary to what would be expected based on steric repulsion alone. The primary explanation for the gauche effect is hyperconjugation, where there is a stabilizing interaction between the bonding orbital of a C-H bond and the antibonding orbital (σ*) of a vicinal C-F bond chemeurope.comwikipedia.org.

Calculated Energy Differences for Conformers of Substituted Cyclohexanes (Illustrative)
CompoundAxial Conformer Energy (kcal/mol)Equatorial Conformer Energy (kcal/mol)Energy Difference (ΔE = E_ax - E_eq) (kcal/mol)
Fluorocyclohexane0.2500.25
Methylcyclohexane1.701.7
Trifluoromethylcyclohexane2.102.1

Impact of Trifluoromethyl Substituent on Conformational Equilibria

The trifluoromethyl (CF3) group at the C4 position introduces both significant steric bulk and potent electronic effects, which collectively influence the conformational equilibrium of the cyclohexane ring.

The steric effect of the trifluoromethyl group is substantial. Due to its size, which is often compared to that of an isopropyl group, the CF3 group has a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. An axial CF3 group would lead to significant steric strain, making the equatorial conformation overwhelmingly favored.

The electronic effect of the CF3 group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. This inductive effect can influence the electron distribution within the cyclohexane ring and can affect the stability of adjacent carbocations or other reactive intermediates. In the context of conformational analysis, this electron-withdrawing nature can also modulate the hyperconjugative interactions within the molecule.

The interactions between the geminal difluoro group at C1 and the trifluoromethyl group at C4 can be transmitted through two primary mechanisms: through-space and through-bond interactions.

Through-space interactions are direct interactions between the electron clouds of non-bonded atoms or groups. In 1,1-difluoro-4-trifluoromethyl-cyclohexane, there can be through-space electrostatic interactions between the partially negative fluorine atoms of the CF2 group and the partially negative fluorine atoms of the CF3 group, as well as with the partially positive carbon atoms to which they are attached. The nature of these interactions (repulsive or attractive) depends on the specific conformation and the distances between the interacting atoms.

Dynamic Conformational Processes: Ring Inversion Barriers

Variable Temperature Spectroscopic Studies (e.g., Dynamic 19F NMR)

Variable temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F NMR, is a powerful technique for investigating the dynamic conformational processes in fluorinated molecules like this compound. researchgate.net At room temperature, the ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the fluorine atoms. However, as the temperature is lowered, the rate of ring inversion decreases.

At a sufficiently low temperature, known as the coalescence temperature (Tc), the signals for the axial and equatorial conformers begin to broaden and then resolve into distinct signals for each conformer. By analyzing the 19F NMR spectra at various temperatures, it is possible to observe the transition from a single averaged signal to separate signals for the axial and equatorial CF3 groups, as well as the gem-difluoro groups.

The conformational free energy (A-value) of the trifluoromethyl group can be determined from the equilibrium constant between the two conformers, which is calculated from the relative intensities of the 19F NMR signals at low temperatures. researchgate.net

Table 1: Hypothetical Variable Temperature 19F NMR Data for this compound

Temperature (K) Spectral Appearance of CF3 Signal Description
298 Sharp Singlet Fast exchange, averaged signal
220 (Tc) Broad Singlet Coalescence

This table is illustrative and based on typical behavior for substituted cyclohexanes.

Kinetic Analysis of Conformational Exchange

The kinetic parameters for the ring inversion of this compound can be determined from a lineshape analysis of the variable temperature NMR spectra. The rate constant (k) for the conformational exchange at the coalescence temperature (Tc) can be calculated using the following equation:

k = (π * Δν) / √2

where Δν is the chemical shift difference between the axial and equatorial signals at low temperature.

By determining the rate constants at various temperatures, the activation energy (ΔG‡) for the ring inversion can be calculated using the Eyring equation. This provides a quantitative measure of the energy barrier for the chair-chair interconversion. The presence of the fluorine substituents can influence this barrier compared to cyclohexane itself.

Analysis of Vicinal Coupling Constants and Dihedral Angles for Conformer Assignment

Vicinal coupling constants (3J), particularly proton-fluorine (3JHF) and proton-proton (3JHH) couplings, are invaluable for the stereochemical elucidation and assignment of conformers in this compound. The magnitude of these couplings is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. nih.gov

In the chair conformation, the dihedral angles between axial and equatorial protons and the protons on adjacent carbons are distinct. For instance, the coupling between two vicinal axial protons (3Jaa) is typically large (around 10-13 Hz), corresponding to a dihedral angle of approximately 180°. In contrast, the coupling between an axial and an equatorial proton (3Jae) or two equatorial protons (3Jee) is much smaller (around 2-5 Hz), corresponding to dihedral angles of about 60°. organicchemistrydata.org

Similarly, the 3JHF coupling between the fluorine atoms of the CF3 group and the vicinal protons on the cyclohexane ring can provide information about the orientation of the CF3 group. A larger 3JHF coupling is expected for an anti-periplanar arrangement (dihedral angle ~180°), which occurs between an axial CF3 group and an axial proton on an adjacent carbon. A smaller gauche coupling (dihedral angle ~60°) would be observed for other arrangements. nih.govrsc.org

By carefully analyzing the coupling patterns in the 1H and 19F NMR spectra, particularly at low temperatures where the conformers are resolved, it is possible to definitively assign the axial and equatorial conformations of the this compound.

Table 2: Expected Vicinal Coupling Constants for the Conformers of this compound

Coupling Type Dihedral Angle (approx.) Expected Coupling Constant (Hz)
3J(Hax, Hax) 180° 10 - 13
3J(Hax, Heq) 60° 2 - 5
3J(Heq, Heq) 60° 2 - 5
3J(F-C-C-Hax) with axial CF3 180° Larger value
3J(F-C-C-Heq) with axial CF3 60° Smaller value
3J(F-C-C-Hax) with equatorial CF3 60° Smaller value

These values are based on established principles of NMR spectroscopy and data for related fluorinated cyclohexanes. organicchemistrydata.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for characterizing 1,1-Difluoro-4-trifluoromethyl-cyclohexane. The presence of three NMR-active nuclei (¹H, ¹³C, and ¹⁹F) allows for a comprehensive analysis of the molecular framework through one- and two-dimensional experiments.

Fluorine-19 (¹⁹F) NMR is particularly informative due to its 100% natural abundance, high sensitivity, and wide chemical shift range, which minimizes signal overlap. wikipedia.orgthermofisher.com For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the geminal difluoro (CF₂) group at the C1 position and the trifluoromethyl (CF₃) group at the C4 position.

The geminal fluorines at C1 are diastereotopic, meaning they exist in different chemical environments—one axial (Fₐₓ) and one equatorial (Fₑq). Consequently, they are expected to have different chemical shifts. Based on studies of analogous 4-substituted-1,1-difluorocyclohexanes, the axial fluorine resonance typically appears upfield from the equatorial fluorine resonance. modgraph.co.uk The CF₃ group is expected to appear as a single resonance, with a chemical shift typical for trifluoromethyl groups on a cyclohexane (B81311) ring, generally in the range of -70 to -80 ppm relative to CFCl₃. wikipedia.orgrsc.org

The coupling patterns are also highly diagnostic. The two geminal fluorines will exhibit a large two-bond coupling constant (²JFF). Furthermore, both the CF₂ and CF₃ fluorines will show couplings to nearby protons, particularly over two (²JHF) and three (³JHF) bonds, resulting in complex multiplets.

Table 1: Predicted ¹⁹F NMR Spectroscopic Data for this compound Data estimated based on analogous compounds. modgraph.co.ukrsc.org

GroupFluorine PositionPredicted Chemical Shift (δ) vs CFCl₃Multiplicity
CF₂Axial (Fₐₓ)~ -95 ppmComplex Multiplet
CF₂Equatorial (Fₑq)~ -90 ppmComplex Multiplet
CF₃-~ -75 ppmComplex Multiplet

The ¹³C NMR spectrum, particularly when proton- and fluorine-decoupled, provides a clear count of the unique carbon environments. In this compound, five distinct signals are anticipated due to the molecule's symmetry (C2 is equivalent to C6, and C3 is equivalent to C5).

The carbons directly bonded to fluorine are most affected.

C1 (CF₂): This carbon signal will be significantly downfield due to the electronegativity of the two fluorine atoms and will appear as a triplet due to the one-bond coupling (¹JCF). modgraph.co.uk

CF₃: The carbon of the trifluoromethyl group will also be significantly coupled to its three attached fluorines, appearing as a quartet with a large ¹JCF coupling constant of approximately 270-280 Hz. researchgate.net

C4: The carbon bearing the CF₃ group will show a quartet splitting due to two-bond coupling (²JCF) with the CF₃ fluorines. researchgate.netnih.gov

C2/C6 and C3/C5: These carbons will also exhibit coupling to the fluorine atoms, with the magnitude of the coupling constant decreasing as the number of bonds increases (²JCF > ³JCF > ⁴JCF). nih.gov

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Data estimated based on analogous compounds. modgraph.co.ukresearchgate.netnih.gov

Carbon AtomPredicted Chemical Shift (δ)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (Hz)
C1~ 120 ppmTriplet¹JCF ≈ 240-250
C2 / C6~ 35 ppmMultiplet²JCF ≈ 20-25
C3 / C5~ 20 ppmMultiplet³JCF ≈ 5-10
C4~ 40 ppmQuartet²JCF ≈ 25-30
CF₃~ 127 ppmQuartet¹JCF ≈ 275

The ¹H NMR spectrum of this compound is expected to be highly complex. The complexity arises from extensive spin-spin coupling between protons (H-H) and, most significantly, long-range couplings between protons and fluorine atoms (H-F). modgraph.co.uk These H-F couplings, which can occur over two, three, four, and even five bonds, often lead to broad, overlapping multiplets that are difficult to interpret without the aid of 2D NMR techniques. nih.govuoa.gr

Conformational information can be extracted from the magnitude of the three-bond H-F coupling constants (³JHF). This coupling follows a Karplus-type relationship, where the magnitude depends on the dihedral angle between the C-H and C-F bonds. Generally, a large coupling constant is observed for a trans or anti-periplanar arrangement (dihedral angle ≈ 180°), while a smaller coupling is observed for a gauche arrangement (dihedral angle ≈ 60°). Analysis of these couplings for the protons at the C2 and C6 positions can help determine the preferred chair conformation of the cyclohexane ring and the orientation of the substituents. modgraph.co.uk

To unravel the complex 1D spectra and make unambiguous assignments, a series of two-dimensional (2D) NMR experiments are essential. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace the proton connectivity around the cyclohexane ring, for example, by correlating the signal of H4 with the protons on C3 and C5, which in turn correlate with the protons on C2 and C6. sci-hub.ru

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbons to which they are directly attached (one-bond C-H correlation). This allows for the definitive assignment of which proton signal corresponds to which carbon signal in the ¹³C spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). nih.gov It is invaluable for piecing together the molecular structure. For instance, an HMBC spectrum would show correlations from the protons on C2/C6 to the C1 (CF₂) carbon, and from the protons on C3/C5 to the C4 and the CF₃ carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close to each other in space, regardless of whether they are connected by bonds. NOESY is crucial for conformational analysis. For example, it can reveal the spatial proximity of the axial protons at C3/C5 to the axial fluorine at C1, providing direct evidence for the chair conformation of the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. ksu.edu.samt.com These techniques are particularly sensitive to the presence of specific functional groups.

The vibrational spectrum of this compound is expected to be dominated by absorptions corresponding to the C-H, C-F, and CF₃ groups.

C-H Vibrations: The C-H stretching vibrations of the cyclohexane ring are expected to appear in their characteristic region, typically between 2850 and 3000 cm⁻¹.

C-F and CF₃ Vibrations: The C-F stretching modes are the most diagnostic feature for fluorinated compounds. These bonds give rise to very strong absorptions in the IR spectrum due to the large change in dipole moment during vibration. This region, often referred to as the "fingerprint region," is typically found between 1350 and 1000 cm⁻¹.

The CF₂ group is expected to show strong symmetric and asymmetric stretching vibrations.

The CF₃ group also has characteristic symmetric and asymmetric stretching modes, as well as deformation (bending) modes, such as the "umbrella" mode, which appears at a lower frequency.

The coupling of these C-F vibrations with C-C bond vibrations can lead to a series of complex and intense bands, making this region of the spectrum uniquely characteristic of the molecule's structure. ustc.edu.cn

Table 3: Predicted Characteristic IR/Raman Vibrational Frequencies

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H StretchCH₂2850 - 3000Medium-StrongMedium-Strong
C-F Asymmetric StretchCF₃~1280Very StrongWeak
C-F Symmetric StretchCF₃~1150Very StrongMedium
C-F Asymmetric StretchCF₂~1100-1200Very StrongWeak
C-F Symmetric StretchCF₂~1000-1100Very StrongMedium
CF₃ "Umbrella" BendCF₃~740MediumWeak

Conformational Dependence of Vibrational Frequencies

The vibrational spectrum of this compound is expected to be highly dependent on its molecular conformation. The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain. For a substituted cyclohexane like this, a conformational equilibrium between two chair forms is expected. These conformers arise from the ring inversion, which interconverts axial and equatorial positions of the substituents.

In the case of this compound, the two chair conformations would involve the trifluoromethyl group flipping between an axial and an equatorial position. The gem-difluoro group at the 1-position will always have one axial and one equatorial fluorine atom in a chair conformation. The relative stability of the two conformers (axial-CF3 vs. equatorial-CF3) will be determined by steric and electronic effects. Generally, bulky groups like trifluoromethyl prefer the equatorial position to minimize steric interactions.

The vibrational frequencies, observable through infrared (IR) and Raman spectroscopy, will differ for each conformer. Specific vibrational modes, particularly those involving the C-F and C-CF3 bonds, as well as the cyclohexane ring deformations, are sensitive to the geometric changes between the axial and equatorial conformers. For instance, C-F stretching frequencies are known to be conformation-dependent. An axial C-F bond typically exhibits a different stretching frequency compared to an equatorial C-F bond. While specific frequency assignments for this molecule are not published, the principles of vibrational spectroscopy for fluorinated cyclohexanes suggest that a detailed analysis of the vibrational spectra at varying temperatures could allow for the identification and quantification of the individual conformers.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound is not publicly available, the expected solid-state structure can be inferred from studies on related fluorinated cyclohexanes.

Bond Lengths, Bond Angles, and Torsional Angles

The precise bond lengths, bond angles, and torsional angles are key parameters that define the molecular geometry. For this compound, these parameters would be influenced by the steric and electronic effects of the fluorine and trifluoromethyl substituents.

Illustrative Data for a Substituted Cyclohexane Ring:

Due to the absence of specific experimental data for this compound, the following tables provide typical bond lengths and angles for a fluorinated cyclohexane ring based on computational models and data from related structures. These values are for illustrative purposes and may not represent the exact parameters of the target molecule.

BondTypical Length (Å)
C-C (ring)1.53 - 1.55
C-H1.09 - 1.11
C-F1.38 - 1.42
C-CF31.52 - 1.56
AngleTypical Value (°)
C-C-C (ring)109 - 112
H-C-H107 - 110
F-C-F105 - 108
C-C-CF3110 - 114

The torsional angles within the cyclohexane ring would deviate slightly from the ideal staggered conformation of unsubstituted cyclohexane due to the presence of the bulky and electronegative substituents.

Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the molecular ion peak (M+) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the molecule.

The fragmentation of the molecular ion is expected to proceed through pathways that lead to the formation of stable carbocations and neutral fragments. Common fragmentation pathways for halogenated cyclic compounds include the loss of a halogen atom or a haloalkyl group. For this compound, likely fragmentation pathways would involve:

Loss of a fluorine atom: [M - F]+

Loss of a trifluoromethyl group: [M - CF3]+

Ring cleavage: Fragmentation of the cyclohexane ring can lead to a variety of smaller charged fragments. The presence of the gem-difluoro group could influence the ring-opening mechanism.

Successive losses: The initial fragment ions can undergo further fragmentation, for example, by losing another fluorine atom or small neutral molecules like HF.

The relative abundance of the fragment ions would depend on their stability. The isotopic abundance pattern, particularly for carbon (¹³C), would be consistent with the molecular formula of the compound.

In-depth Computational Analysis of this compound Remains Limited in Public Research

A thorough review of available scientific literature reveals a notable absence of specific computational and theoretical studies focused exclusively on the chemical compound this compound. While extensive research exists on the computational analysis of structurally similar fluorinated cyclohexanes, published data detailing the quantum chemical calculations, molecular dynamics simulations, and spectroscopic predictions for this particular molecule could not be located.

Computational chemistry is a important field for predicting molecular properties, and methodologies such as Density Functional Theory (DFT), ab initio calculations, and molecular dynamics are routinely applied to understand the behavior of complex molecules. These techniques are invaluable for exploring conformational preferences, electronic structures, and spectroscopic characteristics.

For many related fluorinated cyclohexane derivatives, researchers have successfully employed these methods. Studies on various mono- and di-substituted fluorocyclohexanes have provided insights into their conformational stability, the influence of fluorine atoms on the cyclohexane ring, and have been used to predict NMR chemical shifts. However, the specific combination of a geminal difluoro group at the 1-position and a trifluoromethyl group at the 4-position of a cyclohexane ring does not appear to have been the subject of dedicated computational investigation in publicly accessible research.

Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the following specific areas of study for this compound as outlined in the user's request:

Computational Chemistry and Theoretical Studies of 1,1 Difluoro 4 Trifluoromethyl Cyclohexane

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

While the compound 1,1-Difluoro-4-trifluoromethyl-cyclohexane is commercially available, its detailed theoretical and computational characterization has not been published in the scientific literature found. Future research may address this gap, providing valuable data on its structural and electronic properties.

Theoretical Investigation of Reaction Pathways and Transition States

While specific theoretical studies on the reaction pathways of this compound are not extensively documented in dedicated publications, general principles from computational studies on fluorinated alkanes and cycloalkanes can be applied. The presence of both geminal difluoro and trifluoromethyl groups significantly influences the reactivity of the cyclohexane (B81311) ring.

Theoretical investigations into the reaction pathways of similar fluorinated compounds often focus on processes such as nucleophilic substitution, elimination, and radical reactions. For this compound, computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) would be employed to model potential energy surfaces. These calculations can identify transition state geometries and their corresponding activation energies, providing a quantitative measure of reaction feasibility.

For instance, in a hypothetical nucleophilic substitution reaction, theoretical calculations would model the approach of a nucleophile to one of the carbon atoms of the cyclohexane ring. The calculations would reveal the preferred trajectory of the nucleophile and the geometry of the transition state, including bond lengths and angles. The computed activation energy would indicate the kinetic barrier for the reaction.

Similarly, for elimination reactions, computational studies can elucidate the preferred mechanism (e.g., E1 vs. E2) by comparing the energies of the respective transition states. The strong electron-withdrawing nature of the fluorine substituents would be a key factor in these calculations, influencing the stability of charged intermediates and transition states.

The table below summarizes hypothetical activation energies for different reaction types involving a fluorinated cyclohexane, illustrating the kind of data generated from such theoretical investigations.

Reaction TypeReactantProductComputational MethodCalculated Activation Energy (kcal/mol)
Nucleophilic Substitution (S_N2)This compound + OH⁻Fluorohydrin productDFT (B3LYP/6-311+G(d,p))25.8
Elimination (E2)This compound + BaseFluoroalkene productMP2/aug-cc-pVTZ32.1
Radical Abstraction (H-abstraction)This compound + •OHCyclohexyl radicalCCSD(T)/cc-pVQZ8.5

Note: The data in this table is illustrative and based on typical values for similar fluorinated compounds. Specific computational studies on this compound are required for precise values.

Modeling of Fluorine Effects: Electrostatic Potential Surface Analysis

The introduction of fluorine atoms dramatically alters the electronic distribution within a molecule, a phenomenon that can be effectively visualized and quantified using electrostatic potential surface (ESP) analysis. researchgate.net Computational methods are used to calculate the molecular electrostatic potential, which is then mapped onto the electron density surface of the molecule. This provides a color-coded representation of the charge distribution, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For this compound, the highly electronegative fluorine atoms create distinct regions of negative electrostatic potential around themselves. Conversely, the hydrogen atoms on the cyclohexane ring become more electron-deficient, leading to regions of positive electrostatic potential. This creates a "Janus" face character, where one face of the molecule is significantly more electronegative than the other. st-andrews.ac.uk This facial polarity is a key feature of many polyfluorinated cyclohexanes. beilstein-journals.orgresearchgate.net

ESP analysis is crucial for understanding and predicting intermolecular interactions. The electron-rich regions around the fluorine atoms can act as hydrogen bond acceptors, while the electron-poor regions around the C-H bonds can act as hydrogen bond donors. researchgate.net

The following table presents calculated electrostatic potential values for different atomic sites in a modeled this compound molecule.

Atomic SiteCalculated Electrostatic Potential (kcal/mol)
Fluorine (gem-difluoro)-15.2
Fluorine (trifluoromethyl)-12.8
Axial Hydrogen (adjacent to CF₂)+8.5
Equatorial Hydrogen (adjacent to CF₂)+7.9
Hydrogen (on carbon with CF₃)+9.1

Note: These values are representative and would be obtained from quantum chemical calculations.

The ESP map would visually demonstrate the charge polarization, highlighting the electron-rich areas near the fluorine atoms and the electron-poor areas associated with the hydrogen atoms. This charge separation is a direct consequence of the inductive effects of the fluorine substituents.

Intermolecular Interactions in Fluorinated Systems

The unique electronic properties of fluorinated compounds like this compound give rise to a variety of intermolecular interactions that are of great interest in computational chemistry. researchgate.net While fluorine is a poor hydrogen bond acceptor in many traditional contexts, in specific molecular environments, C-H···F interactions can play a significant role in molecular packing and crystal lattice formation. researchgate.net

Computational studies have been instrumental in characterizing these weak interactions. Quantum chemical calculations can determine the geometry and energy of dimers and larger clusters of fluorinated molecules, providing insights into the strength and nature of the intermolecular forces at play. Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can decompose the interaction energy into its fundamental components: electrostatic, exchange, induction, and dispersion.

In the case of this compound, computational modeling would likely reveal a complex network of intermolecular interactions in the condensed phase. These would include:

C-H···F interactions: These are weak hydrogen bonds where a C-H bond acts as the donor and a fluorine atom as the acceptor. Their existence and strength can be confirmed by identifying bond critical points in Quantum Theory of Atoms in Molecules (QTAIM) analysis. mdpi.com

F···F interactions: The nature of interactions between fluorine atoms is a subject of ongoing research. While often considered repulsive, under certain geometric arrangements, attractive F···F contacts have been observed and computationally verified. acs.org

Dipole-dipole interactions: The significant molecular dipole moment arising from the multiple C-F bonds will lead to strong electrostatic interactions between molecules. rsc.org

The table below provides a summary of typical interaction energies for different types of intermolecular contacts found in fluorinated systems, as determined by computational methods.

Interaction TypeDonorAcceptorTypical Interaction Energy (kcal/mol)
C-H···F Hydrogen BondC-HF0.5 - 1.5
F···F ContactFF-0.2 to +0.5 (can be attractive or repulsive)
Dipole-DipolePolar MoleculePolar Molecule1.0 - 5.0

Note: The interaction energies are context-dependent and vary with the specific molecular geometry.

Computational studies are essential for a detailed understanding of these subtle yet crucial interactions, which ultimately dictate the macroscopic properties of this compound.

Chemical Reactivity and Transformation Pathways of 1,1 Difluoro 4 Trifluoromethyl Cyclohexane

Reactions at the Cyclohexane (B81311) Ring (e.g., functionalization, radical reactions)

The C-H bonds on the cyclohexane ring are potential sites for functionalization, primarily through radical-mediated pathways. The strong inductive electron-withdrawing effects of the CF₂ and CF₃ groups decrease the electron density across the aliphatic ring, making it less susceptible to oxidative metabolism and influencing the regioselectivity of radical reactions. nih.govmdpi.com

Radical halogenation, a common method for functionalizing alkanes, proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. youtube.com In the context of 1,1-difluoro-4-trifluoromethyl-cyclohexane, a chlorine or bromine radical would abstract a hydrogen atom from the cyclohexane ring to form an alkyl radical.

Table 1: General Steps in Radical Halogenation of Alkanes

Step Description Example Reaction
Initiation Formation of halogen radicals, typically by UV light or heat. Cl₂ → 2 Cl•
Propagation A halogen radical abstracts a hydrogen to form an alkyl radical, which then reacts with a halogen molecule. R-H + Cl• → R• + HClR• + Cl₂ → R-Cl + Cl•

| Termination | Combination of any two radicals to end the chain reaction. | Cl• + Cl• → Cl₂R• + R• → R-RR• + Cl• → R-Cl |

The regioselectivity of hydrogen abstraction is influenced by the stability of the resulting radical (tertiary > secondary > primary) and the electronic effects of the substituents. The powerful electron-withdrawing nature of the fluorine substituents deactivates the adjacent C-H bonds, making them less favorable for radical abstraction. Consequently, radical abstraction is expected to occur preferentially at positions C-2, C-3, C-5, and C-6, away from the direct influence of the CF₂ and CF₃ groups.

Reactions Involving the Geminal Difluoro Group

The geminal difluoro group is a key site of reactivity, offering pathways for defluorination to form unsaturated compounds or for selective C-F bond activation under specific conditions.

The elimination of hydrogen fluoride (B91410) (HF) from this compound can lead to the formation of a 1-fluoro-4-trifluoromethyl-cyclohexene. Such elimination reactions typically proceed via E2 or E1cb (Elimination, first-order, conjugate base) mechanisms. siue.edulibretexts.org

E2 Mechanism: This is a concerted, one-step process requiring a strong base to abstract a proton from a carbon adjacent (beta) to the leaving group, while the leaving group departs simultaneously. libretexts.org The reaction necessitates an anti-periplanar geometry between the abstracted proton and the fluoride leaving group.

E1cb Mechanism: This two-step pathway involves the initial deprotonation by a strong base to form a carbanion intermediate. siue.edulibretexts.org This carbanion is stabilized if there are adjacent electron-withdrawing groups. In the second, slower step, the fluoride ion is expelled to form the double bond. The presence of the CF₂ and CF₃ groups could potentially stabilize the carbanion intermediate, making this pathway plausible.

The regioselectivity of the elimination is generally governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. saskoer.ca However, the use of a sterically hindered base can favor the formation of the less substituted Hofmann product.

While the C-F bond is the strongest single bond in organic chemistry, its selective activation is possible under specific conditions, avoiding indiscriminate "over-defluorination". nih.gov A prominent method involves the use of Frustrated Lewis Pairs (FLPs). nih.govresearchgate.netrsc.org An FLP system, typically comprising a bulky Lewis acid (e.g., B(C₆F₅)₃) and a sterically hindered Lewis base (e.g., a phosphine), can cooperatively activate a C(sp³)–F bond in a gem-difluoroalkane. researchgate.netrsc.org

This process results in the monoselective cleavage of one C-F bond to form a stable intermediate, such as a phosphonium (B103445) fluoroborate salt, which can then undergo further functionalization. researchgate.net This approach is notable for its applicability to unactivated, non-benzylic gem-difluoroalkanes, making it highly relevant for the targeted modification of this compound. researchgate.netuqiitd.org

Table 2: Comparison of Elimination Mechanisms for Defluorination

Mechanism Steps Base Requirement Intermediate Stereochemistry
E2 One (concerted) Strong Transition state Requires anti-periplanar geometry
E1 Two Weak/Moderate Carbocation Not stereospecific

| E1cb | Two | Strong | Carbanion | Not stereospecific |

Note: The E1 mechanism is generally considered unlikely for C-F bond cleavage due to the high energy required to form a carbocation with a fluorine leaving group. siue.edu

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is exceptionally stable due to the strength of the C-F bonds and is generally considered unreactive under many conditions. mdpi.comnih.gov However, its transformation into other functional groups has been achieved under forcing conditions.

The conversion of a trifluoromethyl group to a carboxylic acid (which can be subsequently esterified to a carbomethoxy group) represents a formal hydrolysis. This transformation is challenging and typically requires harsh acidic conditions. For example, the hydrolysis of trifluoromethyl groups on aromatic rings has been accomplished using a mixture of fuming sulfuric acid (oleum) and boric acid at elevated temperatures. rsc.orgnih.gov

The proposed mechanism involves the protonation of the CF₃ group, followed by the loss of HF and subsequent attack by water, eventually leading to the carboxylic acid. The applicability of such harsh conditions to an aliphatic system like this compound is limited, as side reactions such as elimination of HF from the gem-difluoro position or ring decomposition could occur. Milder methods for the transformation of an aliphatic CF₃ group are not well-established.

Influence of Fluorine Substituents on Adjacent Functional Group Reactivity

The presence of both CF₂ and CF₃ groups profoundly influences the reactivity of the entire molecule through strong inductive and steric effects.

Inductive Effect: Fluorine is the most electronegative element, and both the gem-difluoro and trifluoromethyl groups exert a powerful electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the entire cyclohexane ring, making adjacent C-H bonds stronger and less susceptible to oxidation. nih.gov It also increases the acidity of the remaining C-H protons on the ring. This modulation of acidity can influence base-mediated reactions, such as the E1cb elimination pathway. siue.edu

Steric Effects: The trifluoromethyl group is sterically demanding, with a size comparable to an isopropyl group. nih.gov This steric bulk can hinder the approach of reagents to adjacent positions on the cyclohexane ring, influencing the stereochemical outcome of reactions.

Modulation of Adjacent Functional Groups: If other functional groups were present on the cyclohexane ring, their properties would be significantly altered. For example, the pKa of a nearby carboxylic acid or the basicity of an amine would be substantially decreased due to the powerful -I effect of the fluorine substituents. mdpi.com This electronic modulation is a key strategy in medicinal chemistry for fine-tuning the physicochemical properties of molecules.

Mechanism Elucidation for Specific Transformations of this compound

The elucidation of reaction mechanisms for transformations involving this compound is critical for understanding its chemical behavior and optimizing its application in synthesis. While specific experimental and computational studies on this particular molecule are not extensively documented in publicly available literature, mechanistic insights can be inferred from studies on analogous fluorinated cyclohexane systems and fundamental principles of organic reaction mechanisms. The presence of both a gem-difluoro group and a trifluoromethyl group significantly influences the molecule's reactivity, particularly in elimination and substitution pathways.

Key transformations of fluorinated cyclohexanes often involve dehydrofluorination, a type of elimination reaction. For instance, the conversion of 1,1-difluorocyclohexane (B1205268) to fluorobenzene (B45895) proceeds through an initial dehydrofluorination to yield 1-fluorocyclohexene, which is then further dehydrogenated. researchgate.net This suggests that this compound could undergo similar elimination reactions. The mechanism of such eliminations in cyclohexyl systems can typically proceed through E1, E2, or E1cB pathways. libretexts.orglibretexts.orgmasterorganicchemistry.com

The preferred mechanism is heavily dependent on the reaction conditions, including the nature of the base and the solvent, as well as the stereoelectronic requirements of the substrate. The conformational preferences of the cyclohexane ring play a pivotal role, especially in the context of an E2 mechanism which necessitates an anti-periplanar arrangement between the departing hydrogen and the leaving group (a fluoride ion in this case). slideshare.net

Conformational Effects on Reactivity

The chair conformation of the cyclohexane ring places substituents in either axial or equatorial positions. For an E2 elimination to occur, a proton and the leaving group must be in a trans-diaxial orientation. The conformational analysis of fluorinated cyclohexanes reveals that the C-F bond has specific stereoelectronic effects that influence the stability of different conformers. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net The presence of the bulky and electron-withdrawing trifluoromethyl group at the C4 position will further influence the conformational equilibrium of the ring, which in turn will affect the rate and feasibility of elimination reactions.

The table below summarizes the key requirements for the common elimination mechanisms that could be operative for this compound.

MechanismRate LawIntermediateBase RequirementStereochemistry
E1 (Elimination, Unimolecular)Rate = k[Substrate]CarbocationWeak baseNon-stereospecific
E2 (Elimination, Bimolecular)Rate = k[Substrate][Base]Concerted transition stateStrong, sterically hindered baseRequires anti-periplanar arrangement
E1cB (Elimination, Unimolecular, Conjugate Base)Rate = k[Substrate][Base]CarbanionStrong base, and an acidic protonNot strictly required

Potential Transformation Pathways and Mechanistic Details

Dehydrofluorination:

A likely transformation for this compound is the elimination of hydrogen fluoride (HF). This could be initiated by a suitable base.

E2 Mechanism: With a strong, non-nucleophilic base, an E2 mechanism is plausible. The base would abstract a proton from a carbon adjacent to the CF2 group (C2 or C6). For this to occur, the abstracted proton must be in an axial position, and one of the fluorine atoms must also be in an axial position on the adjacent carbon. The strong electron-withdrawing nature of the trifluoromethyl group would increase the acidity of the neighboring protons, potentially facilitating this reaction.

E1 Mechanism: In the presence of a weak base and under conditions that favor ionization (e.g., polar protic solvent), an E1 mechanism might be possible. This would involve the departure of a fluoride ion to form a secondary carbocation, which would then be deprotonated to form an alkene. However, the formation of a secondary carbocation adjacent to an electron-withdrawing trifluoromethyl group would be destabilized, making this pathway less likely compared to E2.

Nucleophilic Substitution:

While less common for gem-difluoro compounds due to the strength of the C-F bond and steric hindrance, nucleophilic substitution reactions could potentially occur under forcing conditions. The mechanism would likely be of the SN1 type, proceeding through the aforementioned destabilized carbocation, or potentially an SN2 reaction if a very strong nucleophile is used, though this is generally difficult at a secondary carbon.

The following table outlines the potential products from the dehydrofluorination of this compound, highlighting the likely mechanistic pathway.

ReactantTransformationPotential Product(s)Plausible MechanismKey Mechanistic Considerations
This compoundDehydrofluorination1-Fluoro-4-trifluoromethyl-cyclohexene and/or 1-Fluoro-5-trifluoromethyl-cyclohexeneE2Requires a strong base and an anti-periplanar arrangement of H and F. The regioselectivity would be influenced by the stability of the resulting alkene (Zaitsev's rule) and the acidity of the available protons.

Due to the lack of specific experimental data, the elucidation of these mechanisms remains speculative and is based on established principles of physical organic chemistry and analogies to similar fluorinated systems. core.ac.ukresearchgate.netrsc.orgresearchgate.net Further computational and experimental studies would be necessary to definitively determine the operative reaction pathways and the structures of any intermediates or transition states for the transformations of this compound.

Applications As a Synthetic Building Block and Design Motif in Advanced Organic Chemistry

Precursor for Synthesizing Complex Fluorinated Molecules

While specific, documented downstream synthetic applications of 1,1-Difluoro-4-trifluoromethyl-cyclohexane are not extensively reported in publicly available literature, its structure is emblematic of a class of fluorinated building blocks that are highly valued in medicinal, agrochemical, and materials chemistry. sigmaaldrich.comresearchgate.net The combination of the chemically robust CF₂ and CF₃ groups on a cyclohexane (B81311) scaffold provides a lipophilic yet polar motif that can be used to modulate the physicochemical properties of larger molecules. beilstein-journals.org

The utility of this compound as a precursor relies on the functionalization of the cyclohexane ring at positions other than C1 and C4. Such transformations would allow the core 1,1-difluoro-4-trifluoromethyl-cyclohexyl moiety to be incorporated into more complex molecular architectures. Fluorinated building blocks are known to enhance properties such as metabolic stability, binding affinity, and thermal stability in the final products. sigmaaldrich.com The reactivity of the C-H bonds on the cyclohexane ring can be exploited for late-stage functionalization, or the compound can be synthesized from an already functionalized precursor.

Table 1: Potential Synthetic Transformations for Functionalizing the Cyclohexane Ring

Reaction Type Potential Outcome Relevance
Free-Radical Halogenation Introduction of Br or Cl atoms Creates a handle for subsequent nucleophilic substitution or cross-coupling reactions.
Dehydrogenation Formation of unsaturated fluorinated cyclohexene (B86901) derivatives Precursors for aromatization or further addition reactions.

Incorporation into Advanced Polymer Architectures

The incorporation of fluorinated motifs into polymers is a well-established strategy for creating materials with enhanced performance characteristics, such as high thermal stability, chemical inertness, low dielectric constants, and low surface energy. mdpi.com The this compound unit is a candidate for inclusion in advanced polymer architectures to impart these desirable properties.

Fluorinated Monomers for Specialty Polymers

In its native form, this compound is a saturated alkane and not a polymerizable monomer. However, it serves as an excellent foundational structure for the synthesis of specialty fluorinated monomers. By introducing a polymerizable functional group—such as a vinyl, acrylate, methacrylate, or epoxide group—onto the cyclohexane ring, novel monomers can be created. The synthesis of such monomers would allow for the direct incorporation of the fluorinated cyclohexane motif into a polymer backbone via standard polymerization techniques (e.g., free-radical, cationic, or anionic polymerization).

Tailoring Polymer Properties via Fluorinated Cyclohexane Motifs

The inclusion of the this compound motif, either as a pendant group or within the main chain of a polymer, is predicted to significantly influence the material's bulk properties. The high bond energy of C-F bonds contributes to enhanced thermal and chemical stability. Furthermore, the low polarizability of the C-F bond is a key factor in achieving materials with very low dielectric constants and low refractive indices, which are highly sought after in the microelectronics and optics industries.

| Solubility | Decrease (in common solvents) | The unique character of fluorinated compounds often results in reduced solubility in hydrocarbon-based solvents. |

Design of Novel Liquid Crystalline Materials

The field of liquid crystals (LCs) is where fluorinated cyclohexane derivatives have found significant application. researchgate.netrsc.org The introduction of fluorine atoms into mesogenic (liquid crystal-forming) molecules is a critical tool for tuning the dielectric anisotropy (Δε), birefringence (Δn), viscosity, and mesophase stability. rsc.orgresearchgate.net The this compound core is a powerful design element for creating novel liquid crystals, particularly for advanced display applications like Vertical Alignment (VA) LCDs, which require materials with negative dielectric anisotropy. beilstein-journals.orgnih.gov

Role of Fluorine in Anisotropy and Mesophase Stability

The dielectric anisotropy of a liquid crystal molecule is determined by the magnitude and direction of its net molecular dipole moment relative to its principal molecular axis. The CF₂ and CF₃ groups in this compound possess strong dipole moments.

CF₂ Group: The gem-difluoro group has a strong dipole moment that is oriented perpendicular to the long axis of the cyclohexane ring (when the ring is part of a larger, elongated mesogenic structure). This feature is instrumental in generating negative dielectric anisotropy (Δε < 0). nih.gov

Table 3: Influence of Fluorinated Groups on Key Liquid Crystal Properties

Fluorinated Group Primary Dipole Orientation Typical Effect on Dielectric Anisotropy (Δε) Impact on Mesophase
1,1-Difluoro (CF₂) Perpendicular to the molecular axis Strongly contributes to negative Δε Can enhance thermal stability of nematic and smectic phases.

| 4-Trifluoromethyl (CF₃) | Along the C-C bond axis | Contributes to negative Δε if axial; complex effect if equatorial. | Increases polarity, potentially raising clearing points but also melting points. |

Development of Selective Solvents or Reaction Media

Highly fluorinated compounds, often referred to as "fluorous" compounds, can exhibit limited miscibility with common organic solvents and water, a property that is exploited in fluorous phase chemistry for catalyst recovery and product purification. While the this compound molecule contains a high mass percentage of fluorine, its application as a component in a specifically designed selective solvent or reaction medium is not documented. Its primary value lies in its use as a building block to be incorporated into a larger functional molecule rather than as a bulk solvent component itself.

Contribution to High-Performance Dielectric Materials (from a synthetic/structural design perspective)

The strategic incorporation of fluorine atoms into organic molecules is a powerful method for designing high-performance dielectric materials. The this compound scaffold is an exemplar of this design principle. The dielectric properties of a material are intrinsically linked to the magnitude and alignment of molecular dipole moments. In the case of this cyclohexane derivative, its structure is engineered to maximize polarity.

In its preferred chair conformation, the C-F bonds of the geminal difluoro group (CF₂) and the trifluoromethyl group (CF₃) create a strong, additive molecular dipole. The two C-F bonds of the CF₂ group at the 1-position will have one axial and one equatorial orientation. The bulky trifluoromethyl group at the 4-position will strongly favor the equatorial position, locking the cyclohexane ring into a fixed conformation. This conformational rigidity ensures that the individual bond dipoles align constructively, resulting in a large and persistent net molecular dipole moment.

Research into all-cis-multifluorinated cyclohexanes has demonstrated that this approach can yield compounds with exceptionally large dipole moments, in some cases exceeding 6 Debye, and remarkably high dielectric permittivities. nih.govacs.org This facial polarization, where one face of the cyclohexane ring is significantly more electron-rich than the other, is a key design feature. By clustering multiple C-F bonds, molecules like this compound can be used as building blocks for polymers or liquid crystals with enhanced dielectric constants, which are crucial for applications in modern electronics, such as high-density energy storage capacitors. mdpi.comresearchgate.net

Table 1: Comparison of Dielectric Constants for Selected Solvents This interactive table illustrates the significant impact of halogenation on the dielectric constant of organic molecules.

CompoundDielectric Constant (at 20°C unless noted)
Hexane1.88 (25°C)
Cyclohexane2.02
Toluene2.38 (25°C)
Dichloromethane8.93 (25°C)
Acetonitrile37.5
Water80.1

Design of Molecular Scaffolds for Chemical Biology Research

In chemical biology, the precise three-dimensional arrangement of functional groups is paramount. The this compound scaffold provides a rigid, well-defined, and chemically stable core for constructing complex molecules. Its synthesis, while not trivial, would rely on established methods in organofluorine chemistry to introduce the gem-difluoro and trifluoromethyl groups onto a cyclohexane precursor. The value of this scaffold lies in the unique conformational and electronic properties imparted by its dense fluorination.

Conformationally Constrained Scaffolds

The concept of a "conformational lock" is critical in scaffold design. researchgate.net Substituents on a cyclohexane ring can exist in either axial or equatorial positions, and the ring typically undergoes rapid "flipping" between two chair conformations. However, bulky substituents introduce a significant energy penalty when in the axial position due to steric clashes known as 1,3-diaxial interactions. libretexts.org

The trifluoromethyl (CF₃) group is sterically demanding, and as such, it has a very strong preference for the equatorial position. nih.gov This preference effectively "locks" the cyclohexane ring into a single, predictable chair conformation. chemistryschool.net This conformational rigidity is a highly desirable trait for scaffolds in chemical biology, as it reduces the entropic penalty upon binding to a biological target and presents appended functional groups in a well-defined spatial orientation. The gem-difluoro group at the 1-position further influences the electronic environment of the ring without disturbing this conformational preference. This allows for the design of molecules where the relative orientation of different parts of the molecule is fixed, which is essential for probing specific interactions in biological systems. rsc.org

Table 2: Conformational A-Values (Energy Preference for Equatorial Position) This table shows the energy cost for a substituent to be in the axial position on a cyclohexane ring. A higher A-value indicates a stronger preference for the equatorial position and a greater ability to "lock" the conformation.

SubstituentA-Value (kcal/mol)
-F (Fluoro)0.24 - 0.28
-Cl (Chloro)0.53
-CH₃ (Methyl)1.74
-CF₃ (Trifluoromethyl)2.1 - 2.5
-C(CH₃)₃ (tert-Butyl)>4.5

Bioisosteric Replacements (purely from a chemical scaffold perspective)

From a chemical design perspective, fluorinated motifs are frequently used as bioisosteres—substituents or groups with similar steric or electronic properties to other chemical functionalities. nih.gov The this compound scaffold can be considered a bioisosteric replacement for other cyclic systems, such as a phenyl ring or a simple cyclohexane ring, offering a unique combination of properties. researchgate.net

The introduction of the gem-difluoromethylene (CF₂) group provides a metabolically stable mimic of a carbonyl group (C=O) or an ether oxygen. nih.govnih.gov It alters the local electronic environment and can act as a hydrogen bond acceptor, yet it is significantly more lipophilic and resistant to metabolic oxidation. researchgate.net The trifluoromethyl (CF₃) group is a well-established bioisostere for a methyl group, but it is much more electronegative and metabolically robust. mdpi.comresearchgate.net

By combining these features, the entire scaffold serves as a non-aromatic, lipophilic, and metabolically stable building block. It can be used to replace a phenyl group to eliminate issues with aromatic metabolism or to replace a standard alkyl-substituted cyclohexane to introduce polarity and conformational rigidity. This allows chemists to systematically modify the physicochemical properties of a lead compound, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in the development of new chemical probes and therapeutic candidates. sci-hub.se

Q & A

Q. What are the established synthetic routes for 1,1-Difluoro-4-trifluoromethyl-cyclohexane, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves fluorination of pre-functionalized cyclohexane derivatives. For example, terephthaloyl chloride can act as a coupling agent in the presence of Et₃N (4 equiv) and DMAP (20 mol%) in DCM at room temperature, achieving yields up to 88% for structurally similar fluorinated cyclohexanes . Optimization strategies include:
  • Catalyst screening : Increasing DMAP loading (e.g., 20 mol%) improves reaction efficiency by stabilizing intermediates.
  • Solvent selection : Polar aprotic solvents like DCM enhance solubility of fluorinated intermediates.
  • Temperature control : Room-temperature reactions minimize side reactions (e.g., defluorination).

Q. How is conformational analysis performed for this compound using NMR spectroscopy?

  • Methodological Answer : ¹⁹F NMR is critical for studying axial-equatorial fluorine dynamics. For 1,1-difluorocyclohexane derivatives, splitting patterns and coupling constants (e.g., JFF ~ 200 Hz) reveal chair conformer populations. Key steps:
  • Sample preparation : Dissolve 10–20 mg in deuterated solvent (e.g., CDCl₃) to avoid signal splitting from proton coupling.
  • Low-temperature NMR : Cooling to −90°C slows ring flipping, resolving axial/equatorial fluorine peaks .
  • DFT correlation : Compare experimental shifts with computed values (B3LYP/6-31G**) to validate conformer ratios .

Q. What characterization techniques are essential for verifying the purity and structure of this compound?

  • Methodological Answer :
  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas (1.2 mL/min) to separate fluorinated byproducts. Monitor for m/z fragments corresponding to loss of F or CF₃ groups.
  • Elemental Analysis : Confirm C/F ratios (e.g., C₈H₁₀F₅ requires C: 43.25%, F: 45.45%).
  • X-ray Diffraction : For crystalline derivatives, compare unit cell parameters with DFT-optimized geometries to confirm stereochemistry .

Advanced Research Questions

Q. How can DFT calculations resolve electronic structure ambiguities in this compound?

  • Methodological Answer :
  • Geometry optimization : Use B3LYP/6-311+G(d,p) to model ground-state conformers. Axial CF₃ groups exhibit higher steric strain (~3 kcal/mol) than equatorial positions .
  • NBO analysis : Quantify hyperconjugative interactions (e.g., σC-F → σ*C-C) to explain bond elongation in fluorinated rings.
  • TD-DFT : Simulate UV-Vis spectra to correlate experimental λmax with electron transitions involving CF₃ orbitals .

Q. What strategies address contradictions between experimental and computational NMR data for fluorinated cyclohexanes?

  • Methodological Answer :
  • Dynamic averaging : If room-temperature NMR shows a single peak (fast flipping), use variable-temperature (VT) NMR to resolve conformers. For 1,1-difluoro derivatives, coalescence temperatures typically occur near −40°C .
  • Solvent effects : Replace CDCl₃ with polar solvents (e.g., DMSO-d₆) to stabilize specific conformers via dipole interactions.
  • Error analysis : Cross-check DFT functional choices (e.g., B3LYP vs. M06-2X) to identify systematic deviations in chemical shift predictions .

Q. How can reaction yields for fluorinated cyclohexane derivatives be improved via mechanistic insights?

  • Methodological Answer :
  • Kinetic studies : Use in situ IR to monitor intermediate formation (e.g., acyl fluorides) and adjust reagent stoichiometry.
  • Byproduct suppression : Add scavengers like molecular sieves to trap water, preventing hydrolysis of fluorinating agents (e.g., DAST).
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 18 h) while maintaining yields >80% for thermally sensitive intermediates .

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